trans-1,4-Dichloro-2,3-epoxybutane
Description
Structure
3D Structure
Properties
CAS No. |
45467-40-1 |
|---|---|
Molecular Formula |
C4H6Cl2O |
Molecular Weight |
140.99 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(chloromethyl)oxirane |
InChI |
InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4-/m0/s1 |
InChI Key |
VUSYFNXNYLAECV-IMJSIDKUSA-N |
Isomeric SMILES |
C([C@H]1[C@@H](O1)CCl)Cl |
Canonical SMILES |
C(C1C(O1)CCl)Cl |
Related CAS |
38723-45-4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Trans 1,4 Dichloro 2,3 Epoxybutane and Analogues
Chemical Synthesis Routes and Innovations
The chemical synthesis of trans-1,4-dichloro-2,3-epoxybutane often involves the manipulation of dichlorinated butene precursors or the rearrangement of other cyclic compounds. These methods are continually being refined to improve yield, selectivity, and efficiency.
Epoxidation Reactions of Dichloroalkene Precursors
A primary route to this compound involves the epoxidation of trans-1,4-dichloro-2-butene. figshare.comnih.gov This precursor is typically synthesized through the chlorination of butadiene. nih.govnih.gov The epoxidation step itself can be achieved using various oxidizing agents. For instance, the reaction of 3,4-dichloro-1-butene (B1205564) with m-chloroperoxybenzoic acid (m-CPBA) yields an intermediate dichloroepoxide which can then be dehydrohalogenated to produce 2-chloro-3,4-epoxy-1-butene. figshare.com This highlights a common strategy where a dichlorinated alkene is first converted to a more reactive epoxide intermediate.
The direct dichlorination of epoxides represents another important synthetic tool. A stereospecific triphenylphosphine (B44618) oxide-catalyzed 1,2-dichlorination reaction has been developed for a range of terminal and internal epoxides using oxalyl chloride. researchgate.net This method provides a powerful alternative to alkene dichlorination for constructing molecules with chlorine and hydroxyl groups. rsc.org
Table 1: Epoxidation and Dichlorination Reactions
| Precursor | Reagents | Product | Key Features |
| trans-1,4-dichloro-2-butene | Epoxidizing Agent | This compound | Direct epoxidation of the dichloroalkene. figshare.comnih.gov |
| 3,4-dichloro-1-butene | 1. m-CPBA 2. KOH | 2-Chloro-3,4-epoxy-1-butene | Two-step process involving epoxidation and dehydrohalogenation. figshare.com |
| Various Epoxides | Oxalyl chloride, cat. Ph3PO | 1,2-Dichloroalkanes | Catalytic deoxydichlorination of epoxides. researchgate.netrsc.org |
Rearrangement and Solvolytic Formations (e.g., from Butadiene Monoxide)
An interesting formation of a dichlorinated epoxide occurs from butadiene monoxide under physiological conditions. While stable in water, butadiene monoxide rapidly disappears in phosphate-buffered saline at 37°C, forming 1,2-dichloro-3,4-epoxybutane. nih.gov This transformation is dependent on the chloride ion concentration and proceeds through a proposed mechanism involving the slow solvolytic formation of a chloronium ion. This ion is then attacked by a chloride ion to generate chlorine and butadiene. The newly formed chlorine is subsequently trapped by another molecule of butadiene monoxide to yield the dichlorinated epoxide. nih.gov
This solvolytic pathway underscores the potential for unexpected rearrangements and the influence of reaction conditions on product formation. The facile nature of this reaction under physiological conditions may have toxicological significance. nih.gov
Stereoselective Synthesis Approaches for Chiral Epoxides
The demand for enantiomerically pure compounds has driven the development of stereoselective synthesis methods for chiral epoxides. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.
Highly enantioselective ring-opening reactions of epoxides catalyzed by metal-salen complexes have proven to be a powerful strategy. acs.orgmdpi.com For example, (salen)Cr(III) complexes are effective catalysts for the enantioselective ring-opening of various epoxides. acs.org Similarly, cooperative dual-catalyst systems, such as a chiral amine and a chiral Lewis acid, can promote the enantioselective ring opening of epoxides with nucleophiles like fluoride, achieving high enantiomeric excess (ee). nih.gov
The synthesis of complex natural products often relies on stereoselective dichlorination reactions. In the enantioselective synthesis of malhamensilipin A, a key step involves the stereoselective dichlorination of an alkene, where the stereocontrol is influenced by remote functional groups within the molecule. nih.gov Another approach utilizes an iterative epoxidation and phosphorus(V)-mediated deoxydichlorination sequence, allowing for the systematic construction of the desired stereochemistry. rsc.org
Table 2: Stereoselective Synthesis Approaches
| Reaction Type | Catalyst/Reagent | Substrate | Key Outcome |
| Enantioselective Ring Opening | (salen)Cr(III) complex | Various epoxides | Highly enantioselective formation of ring-opened products. acs.org |
| Enantioselective Fluorination | Chiral amine and chiral Lewis acid | Cyclic epoxides | High enantiomeric excess (up to 95% ee) in the formation of β-fluoroalcohols. nih.gov |
| Stereoselective Dichlorination | - | Complex alkene precursor | High stereocontrol in the synthesis of malhamensilipin A. nih.gov |
| Iterative Epoxidation/Dichlorination | Phosphorus(V)-mediated reagent | (E)-2-undecenal derivative | Systematic construction of acyclic stereochemical arrays. rsc.org |
Biocatalytic and Chemoenzymatic Synthetic Strategies
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, with their inherent chirality, are particularly well-suited for the production of enantiopure epoxides.
Enzymatic Kinetic Resolution of Epoxides by Enantioselective Ring-Opening
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure epoxides. wur.nlnih.gov This process relies on an enzyme that preferentially reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. wur.nl
Epoxide hydrolases (EHs) are a key class of enzymes that catalyze the hydrolysis of epoxides to their corresponding diols. wur.nl By selectively hydrolyzing one enantiomer, the other can be isolated in high enantiopurity. wur.nlmdpi.com For instance, yeast epoxide hydrolases have shown enantioselective hydrolysis of various epoxides, leading to good yields of enantiopure products. wur.nl Lipases are another class of enzymes used for kinetic resolution, often through the hydrolysis of a glycidyl (B131873) ester or the transesterification of an epoxy alcohol. wur.nlnih.gov
The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), with higher values indicating greater selectivity. scispace.com
Deracemization Processes for Enantiopure Epoxide Production
Deracemization is an ideal process for producing a single enantiomer from a racemic mixture with a theoretical yield of 100%. This can be achieved through various strategies, including chemoenzymatic processes. researchgate.net One approach involves the enantioselective oxidation of one enantiomer of a racemic epoxyalcohol, followed by a chemical reduction of the resulting keto-epoxide back to the racemic epoxyalcohol, effectively converting the undesired enantiomer into the desired one. researchgate.net
Another strategy involves the use of two enzymes with complementary stereoselectivity. For example, a biocatalytic system can be designed where one enzyme selectively opens one enantiomer of a racemic epoxide, and another enzyme acts on the product. This can lead to the formation of a single enantiomeric product from a racemic starting material. rsc.org
Deracemization using bacterial epoxide hydrolases has also been reported for certain substrates, where the enzyme system effectively converts a racemic epoxide into a single enantiomeric diol. wur.nlscispace.com
Table 3: Biocatalytic Strategies for Enantiopure Epoxides
| Strategy | Enzyme Class | Principle | Example Application |
| Enzymatic Kinetic Resolution | Epoxide Hydrolases, Lipases | Enantioselective reaction with one enantiomer of a racemic epoxide. wur.nlwur.nl | Resolution of racemic epoxides to produce enantiopure epoxides and diols. scispace.com |
| Deracemization | Oxidases/Reductases, Hydrolases | Conversion of a racemic mixture into a single enantiomer. researchgate.net | Chemoenzymatic synthesis of (R)-Nifenalol via deracemization of p-nitrostyrene oxide. researchgate.net |
Mechanistic Investigations of Trans 1,4 Dichloro 2,3 Epoxybutane Reactivity
Epoxide Ring-Opening Dynamics
The opening of the epoxide ring in trans-1,4-dichloro-2,3-epoxybutane can be initiated by nucleophiles, acids, bases, or metal catalysts. These processes are characterized by distinct mechanistic pathways and stereochemical consequences.
Nucleophilic Attack Pathways and Stereochemical Outcomes (Inversion vs. Retention of Configuration)
The ring-opening of epoxides, including this compound, with nucleophiles predominantly proceeds through an S(_N)2 mechanism. thieme-connect.delibretexts.org This mechanism involves a backside attack by the nucleophile on one of the electrophilic carbon atoms of the epoxide ring. thieme-connect.de For this compound, which is a symmetrical epoxide, the two carbon atoms of the epoxide ring are chemically equivalent.
A key feature of the S(_N)2 reaction is the inversion of configuration at the carbon atom where the attack occurs. thieme-connect.de The other carbon atom in the epoxide ring, which is not attacked by the nucleophile, retains its original stereochemical configuration. rsc.org This stereospecificity is a well-established principle in the chemistry of epoxides. thieme-connect.de
In the case of this compound, nucleophilic attack leads to the formation of a trans-1,2-disubstituted product. The table below summarizes the expected stereochemical outcome of a typical nucleophilic ring-opening reaction.
| Reactant | Nucleophile (Nu⁻) | Product Stereochemistry | Mechanism |
| This compound | Generic Nucleophile | trans-1,2-disubstituted butane | S(_N)2 with inversion of configuration |
Acid- and Base-Catalyzed Ring Opening Processes
The ring-opening of this compound can be catalyzed by both acids and bases, with each process following a distinct mechanism. libretexts.org
Base-Catalyzed Ring Opening:
Under basic conditions, the ring-opening follows a classic S(_N)2 pathway. libretexts.orgmasterorganicchemistry.com A strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, directly attacks one of the carbon atoms of the epoxide ring. masterorganicchemistry.com Given the symmetrical nature of this compound, the attack can occur at either of the two epoxide carbons with equal probability. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) of the three-membered ether. masterorganicchemistry.com The reaction results in an inversion of configuration at the site of attack, leading to a trans product. libretexts.org
Acid-Catalyzed Ring Opening:
In an acidic medium, the reaction mechanism is more complex and can be described as a hybrid between S(_N)1 and S(_N)2. libretexts.org The first step involves the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group). libretexts.org This protonation activates the epoxide ring towards nucleophilic attack. The subsequent attack by a nucleophile, which can be the solvent itself (solvolysis), then proceeds. libretexts.org
While the attack still occurs from the backside, leading to an inversion of configuration, the transition state has some carbocation-like character. libretexts.org For unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon due to the greater stabilization of the partial positive charge. libretexts.org In the case of the symmetrically substituted this compound, this regioselectivity is not a factor.
The table below outlines the key features of acid- and base-catalyzed ring-opening for this compound.
| Condition | Key Intermediate | Nucleophilic Attack | Product |
| Base-Catalyzed | None (direct attack) | S(_N)2 attack on epoxide carbon | trans-1,2-diol (with hydroxide) |
| Acid-Catalyzed | Protonated epoxide | S(_N)2-like attack on epoxide carbon | trans-1,2-diol (with aqueous acid) |
Metal-Catalyzed Ring-Opening Mechanisms
Various metal complexes can catalyze the ring-opening of epoxides, often functioning as Lewis acids to activate the epoxide ring. researchgate.netresearchgate.net These catalysts can enhance the rate and selectivity of the reaction. For instance, tin(IV) porphyrin complexes have been shown to be effective catalysts for the alcoholysis, hydrolysis, and acetolysis of epoxides. researchgate.net The general mechanism involves the coordination of the epoxide oxygen to the metal center, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. researchgate.net
Other metal complexes, including those of cobalt, aluminum, and zirconium, have also been employed for the alcoholysis of epoxides under mild conditions. researchgate.net While specific studies on this compound are not extensively detailed in the provided search results, the general principles of metal-catalyzed epoxide ring-opening would apply. The choice of metal catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the ring-opening reaction. scholaris.ca
Polymerization Mechanisms and Kinetics
This compound can undergo polymerization through different mechanisms, leading to the formation of polyethers with distinct properties.
Cationic Polymerization Pathways
The cationic ring-opening polymerization of this compound can be initiated by catalysts such as iBu(_3)Al-H(_2)O at low temperatures (e.g., -78°C). Current time information in Durgapur, IN. This process leads to the formation of a crystalline polymer. Current time information in Durgapur, IN. The mechanism is consistent with a cationic enchainment process. researchgate.net
A crucial aspect of this polymerization is the stereochemistry of the ring-opening step. Studies have shown that the polymerization proceeds with inversion of configuration at the ring-opening carbon atom. researchgate.netCurrent time information in Durgapur, IN. This means that the trans monomer units are incorporated into the polymer chain with a specific stereochemical arrangement. researchgate.net
Coordination-Insertion Polymerization
Coordination-insertion polymerization of this compound can be achieved using modified catalyst systems, such as iBu(_3)Al-H(_2)O-acetylacetone. researchgate.net This type of polymerization is generally slower than the cationic pathway. researchgate.net The reduced rate is attributed to the greater steric bulk of the trans isomer, which hinders its coordination to the metal center of the catalyst. researchgate.net
Similar to the cationic pathway, the coordination-insertion mechanism also proceeds with an inversion of configuration at the carbon atom where the ring opens. researchgate.net This stereochemical outcome appears to be a fundamental principle in the polymerization of epoxides, regardless of the specific mechanism. Current time information in Durgapur, IN.
The table below summarizes the key aspects of the polymerization of this compound.
| Polymerization Type | Catalyst System | Key Mechanistic Feature | Stereochemistry of Ring Opening |
| Cationic | iBu(_3)Al-H(_2)O | Cationic enchainment | Inversion of configuration |
| Coordination-Insertion | iBu(_3)Al-H(_2)O-acetylacetone | Slower, sterically hindered coordination | Inversion of configuration |
Copolymerization Studies with Other Monomers
The reactivity of this compound (TD) in polymerization reactions has been explored, particularly in the context of cationic ring-opening copolymerization. Research has demonstrated that TD can be copolymerized, notably with its cis-isomer (cis-1,4-dichloro-2,3-epoxybutane, or CD), to produce novel polyethers. researchgate.netscispace.com These polymerizations are effectively initiated by catalysts such as the iBu3Al - 0.7 H2O system at low temperatures, for instance, -78°C. researchgate.netscispace.com
The resulting copolymers are a unique class of polyethers characterized by a high chlorine content of 50%. researchgate.netscispace.com The incorporation of the dichlorinated monomer unit significantly influences the properties of the final polymer. Structural analysis of the polymer derived from the trans-isomer reveals a specific stereochemistry. The crystalline poly(this compound) is composed of stereoblocks with triad (B1167595) arrangements of -RS-RS-RS- and -RS-RS-SR- (or their enantiomeric equivalents -SR-SR-SR- and -SR-SR-RS-). researchgate.net This indicates a degree of stereocontrol during the polymerization process. The mechanism for this type of polymerization is believed to proceed via an inversion of configuration at the carbon atom of the epoxide ring that undergoes nucleophilic attack. specificpolymers.com
While detailed studies often focus on the copolymerization with its cis-isomer, the potential for copolymerization extends to other monomers that are susceptible to cationic polymerization. researchgate.net The primary requirement for a comonomer is its ability to react and propagate under a cationic mechanism, allowing for its incorporation into the growing polyether chain alongside the this compound units. researchgate.net
Specific Chemical Reactions and Transformations
The reaction of this compound with alkoxides, such as sodium methoxide (B1231860), results in a complex mixture of products due to the multiple reactive sites in the molecule: the two chlorine-bearing carbons and the epoxide ring. rsc.orgrsc.org The reaction pathways involve competition between the initial substitution of the chlorine atoms and the ring-opening of the epoxide. rsc.org
Detailed investigations have elucidated the primary products formed from this reaction. The reaction proceeds through several concurrent routes:
Initial Chlorine Substitution: The methoxide ion can first displace a chlorine atom. This can be followed by a second substitution or by an intramolecular attack on the epoxide ring. rsc.org
Initial Epoxide Ring-Opening: Alternatively, the methoxide can first attack one of the carbons of the epoxide ring, leading to its opening. This is followed by subsequent reactions, including ring-closure or substitution of the remaining chlorine atom. rsc.org
When this compound is treated with an excess of sodium methoxide, the main identified products are:
1:3:4-trimethoxybutan-2-ol
3-methoxy-2-methoxymethyloxetan
cis- and trans-4-chloro-1-methoxybut-3-en-2-ol rsc.org
Studies using a limited amount of sodium methoxide revealed the formation of intermediates, including 4-chloro-1,3-dimethoxybutan-2-ol and 2,3-epoxy-1,4-dimethoxybutane, further confirming the complexity of the reaction pathways. rsc.org The distribution of these products indicates that the reaction proceeds largely through initial chlorine replacement followed by epoxide ring-opening, or initial ring-opening followed by further substitution and rearrangement. rsc.orgrsc.org
Reaction Products of this compound with Sodium Methoxide
| Product Name | Chemical Formula | Formation Pathway Notes |
|---|---|---|
| 1,3,4-trimethoxybutan-2-ol | C7H16O4 | Major product from multiple substitution and ring-opening steps. rsc.org |
| 3-methoxy-2-methoxymethyloxetan | C6H12O3 | Formed via initial epoxide ring opening followed by intramolecular ring closure. rsc.org |
| cis- and trans-4-chloro-1-methoxybut-3-en-2-ol | C5H9ClO2 | Results from a combination of substitution, elimination, and ring-opening. rsc.org |
The reaction of epoxides with carbon dioxide (CO₂) to form five-membered cyclic carbonates is a well-established, 100% atom-economical transformation. specificpolymers.comrecodeh2020.eu This cycloaddition reaction is a valuable method for carbon fixation and produces compounds with applications as polar aprotic solvents, electrolytes in batteries, and monomers for polycarbonates. nih.gov
The general mechanism involves the activation of the epoxide, often by a catalyst, which facilitates a nucleophilic attack on the carbon dioxide molecule. This is followed by an intramolecular ring-closing step to yield the cyclic carbonate. recodeh2020.eu For this reaction to proceed efficiently, especially under mild conditions (low pressure and temperature), a catalyst is typically required. nih.govacs.org A wide range of catalytic systems have been developed for this transformation, including metal complexes and metal-free organocatalysts. recodeh2020.euresearchgate.net For halogenated epoxides like epichlorohydrin, which is structurally similar to this compound, various catalysts, including those based on iron(III) complexes in conjunction with a co-catalyst like tetrabutylammonium (B224687) bromide (TBAB), have proven effective. unibo.it
While this cycloaddition is a general reaction for epoxides, specific studies detailing the catalytic coupling of this compound with CO₂ are not extensively documented in the reviewed literature. However, based on the reactivity of other substituted epoxides, it is anticipated that this compound would react with CO₂ in the presence of a suitable catalyst to yield the corresponding trans-4,5-bis(chloromethyl)-1,3-dioxolan-2-one.
The hydrolysis of epoxides in aqueous systems leads to the formation of vicinal diols through the opening of the three-membered ring. This reaction can be catalyzed by acids or bases. For this compound, hydrolysis is expected to yield 1,4-dichloro-2,3-butanediol. The rate of non-enzymatic hydrolysis can be influenced by pH, temperature, and the presence of buffer species. researchgate.net
A notable and efficient method for catalyzing epoxide hydrolysis is through iminium catalysis. researchgate.net This process involves the reaction of the epoxide with an amine, often a secondary amine or even ammonium (B1175870) ions (NH₄⁺), to form a transient, highly reactive iminium ion. researchgate.netnumberanalytics.com The general mechanism involves the condensation of an amine with an aldehyde or ketone to generate the iminium ion; however, in the context of epoxide hydrolysis, the amine attacks the epoxide to form a hydroxy-substituted ammonium intermediate, which facilitates ring opening. researchgate.netmasterorganicchemistry.com Water then attacks the activated intermediate, leading to the formation of the diol and regeneration of the amine catalyst. researchgate.net
Research has shown that even simple inorganic ammonium ions can act as efficient catalysts for the hydrolysis of various epoxides in water, offering a green and inexpensive alternative to traditional acid or base catalysis. researchgate.net The rate of hydrolysis catalyzed by NH₄⁺ can be significantly faster than uncatalyzed or simple acid-catalyzed hydrolysis, particularly in the pH range of 3-4 and higher. researchgate.net While specific kinetic studies on the iminium-catalyzed hydrolysis of this compound were not found, the principles established for other epoxides, such as 1,2-epoxybutane (B156178) and cis-2,3-epoxybutane, suggest that this catalytic pathway would be a viable and efficient method for its transformation to the corresponding diol. researchgate.net
Stereochemical Control and Microstructure Elucidation in Derived Systems
Chiral Recognition and Enantiomeric Purity Assessment in Epoxide Systems
The analysis and separation of enantiomers are crucial for understanding and controlling stereoselective reactions. wikipedia.org For epoxide systems like trans-1,4-dichloro-2,3-epoxybutane, determining the enantiomeric purity is essential, as different enantiomers can exhibit distinct biological and chemical activities. nih.govresearchgate.net Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), stands as the most prevalent and effective technique for this purpose. wikipedia.orgjiangnan.edu.cn
These separation methods rely on the use of Chiral Stationary Phases (CSPs), which create a chiral environment where the two enantiomers of a racemic compound interact differently. mdpi.comresearchgate.net This differential interaction leads to different retention times, allowing for their separation and quantification. The mechanism of chiral recognition is a complex process involving various noncovalent interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, between the analyte, the chiral selector, and the mobile phase. mdpi.com
Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have proven effective for the enantioseparation of a broad range of chiral compounds, including epoxides. jiangnan.edu.cnmdpi.com The specific structure of the chiral selector, the nature of the functional groups on the epoxide, and the composition of the mobile phase all play a significant role in the efficiency of the separation. mdpi.comresearchgate.net
Table 1: Chiral Selectors for Epoxide Enantioseparation
| Chiral Selector Type | Basis of Recognition | Typical Application |
|---|---|---|
| Polysaccharide Derivatives | Formation of diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions within chiral grooves or cavities. mdpi.com | HPLC and SFC separation of a wide variety of epoxides and other racemic compounds. mdpi.com |
| Cyclodextrins | Inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin (B1172386) molecule. researchgate.net | GC and HPLC separation, particularly effective for volatile compounds like halogenated anesthetics. researchgate.net |
| Macrocyclic Glycopeptides | Multiple interaction sites including ionic, hydrogen bonding, and π-π interactions, providing broad enantioselectivity. researchgate.net | HPLC separation of diverse chiral molecules, including fluorinated amino acids. researchgate.net |
| Pirkle-type (Brush-type) | π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the π-acidic or π-basic aromatic rings of the selector. | HPLC separation of compounds with aromatic moieties. |
This table is generated based on principles of chiral chromatography and common applications of these selector types.
Diastereomeric Control and Selectivity in Polymerization Processes
During the ring-opening polymerization of substituted epoxides like this compound, the stereochemistry of the monomer unit can be either retained or inverted at the carbon atom where the ring opens. This process offers the potential to control the diastereomeric sequence of the resulting polymer chain. Research has shown that the choice of catalyst system is paramount in dictating the stereochemical outcome of the polymerization. acs.org
For instance, certain catalyst systems can selectively polymerize one enantiomer from a racemic mixture or can direct the polymerization of a meso-epoxide to form a specific type of stereoregular polymer. acs.org In the case of 2,3-epoxybutane (B1201590) isomers, catalyst systems based on alkylaluminum-water (AlR₃/H₂O) have been extensively studied. acs.orgscispace.com These catalysts can behave cationically, leading to rapid polymerization. acs.orgscispace.com The stereochemistry of the monomer directly influences the structure of the polymer; for example, the polymerization of trans-2,3-epoxybutane (B1179989) with an AlR₃/H₂O catalyst yields a semicrystalline polymer, whereas the cis-isomer produces an amorphous, rubbery polymer under the same conditions. acs.org
The mechanism of ring-opening is a key factor in diastereomeric control. It has been established for 2,3-epoxybutane monomers that polymerization proceeds with a complete inversion of configuration at the carbon atom where the ring is opened. researchgate.net This inversion means that the stereochemical relationship between the monomer and the repeating unit in the polymer is predictable, allowing for the synthesis of polymers with specific diastereomeric structures, such as diisotactic polymers. scispace.comresearchgate.net
Tacticity and Polymer Chain Stereoregularity of Poly(dichloroepoxybutane)s
Tacticity describes the relative stereochemistry of adjacent chiral centers within a polymer chain. wikipedia.org This structural regularity has a profound impact on the polymer's physical properties, including its crystallinity, melting point (Tm), glass transition temperature (Tg), and solubility. wikipedia.orgtaylorandfrancis.comyoutube.com Polymers with regular stereochemistry (isotactic or syndiotactic) can pack into ordered crystalline lattices, whereas atactic polymers with random stereochemistry are typically amorphous. wikipedia.orginformit.com
In the polymerization of 1,4-dichloro-2,3-epoxybutane, the stereoisomerism of the monomer is directly translated into the tacticity of the polymer. The polymerization of the trans isomer (a racemic mixture of R,R and S,S enantiomers) with a cationic catalyst like alkylaluminum-H₂O results in a highly stereoregular, crystalline polymer. scispace.com This polymer is described as racemic diisotactic, with a high melting point of 235°C and a glass transition temperature of 95°C. scispace.com In contrast, the polymerization of the cis isomer (a meso compound) under similar conditions yields a largely amorphous polymer that is predominantly meso-disyndiotactic. scispace.com The microstructure and stereoregularity of these polymers can be elucidated using techniques like Carbon-13 NMR spectroscopy. acs.org
Table 2: Properties of Poly(1,4-dichloro-2,3-epoxybutane)s Derived from Different Isomers
| Monomer Isomer | Resulting Polymer Tacticity | Crystallinity | Melting Point (Tm) | Glass Transition Temp. (Tg) |
|---|---|---|---|---|
| This compound | Racemic diisotactic scispace.com | Crystalline scispace.com | 235°C scispace.com | 95°C scispace.com |
| cis-1,4-Dichloro-2,3-epoxybutane (B1656127) | Largely meso-disyndiotactic scispace.com | Amorphous scispace.com | - | - |
Influence of Stereoisomerism on Reaction Regioselectivity and Kinetics
The stereoisomeric structure of an epoxide significantly influences both the regioselectivity (where a reaction occurs) and the kinetics (how fast a reaction occurs) of its chemical transformations, most notably in ring-opening reactions. numberanalytics.comlibretexts.org
Regioselectivity: In the ring-opening of an unsymmetrical epoxide, the site of nucleophilic attack depends on the reaction conditions. libretexts.orgwikipedia.org
Under basic or neutral conditions , the reaction typically follows an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom, and the reaction proceeds with an inversion of stereochemistry at the site of attack. libretexts.orgchemistrysteps.com
Under acidic conditions , the epoxide oxygen is first protonated. The reaction then proceeds with significant Sₙ1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. libretexts.orgchemistrysteps.com
The inherent stereochemistry of the epoxide dictates the stereochemical outcome of the product. numberanalytics.com For a given reaction, different stereoisomers of the epoxide can lead to different regioisomeric products or different ratios of these products. acs.org For example, studies on the carbonylation of various epoxy homoallylic alcohol stereoisomers showed that a change in stereochemistry at a carbon atom within the epoxide ring had a significant effect on the regioselectivity of the reaction, leading to different ratios of β-lactone products. acs.org
Kinetics: The rate of reaction can also be highly dependent on the stereoisomer. Diastereomers, having different spatial arrangements, can exhibit different reactivities due to factors like steric hindrance. acs.orgnih.gov For instance, the polymerization of trans-2,3-epoxybutane is noted to be extremely slow with certain coordination catalysts compared to its cis counterpart, an effect attributed to the larger steric bulk of the trans isomer hindering its coordination to the catalyst's metal center. acs.org Similarly, theoretical studies on the kinetics of cyclic ether peroxy radicals have shown that diastereomeric radicals can have significantly different reactivities, and the specific stereochemistry determines which reaction pathways are possible. nih.gov
Advanced Characterization Techniques for Trans 1,4 Dichloro 2,3 Epoxybutane and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) NMR, is an indispensable tool for the detailed microstructural analysis of polymers derived from trans-1,4-dichloro-2,3-epoxybutane. researchgate.netresearchgate.netacs.org The stereochemistry of the polymer chain, which dictates its physical properties, can be precisely determined by examining the chemical shifts of the carbon atoms in the polymer backbone. acs.org
Research has shown that the cationic polymerization of this compound yields a crystalline polymer. scispace.com ¹³C NMR studies have been instrumental in revealing the specific stereochemical arrangement within these polymers. Unlike the racemic diisotactic structure formed from the cis-isomer, the polymer from the trans-monomer is characterized by stereoblocks. researchgate.net These blocks consist of alternating stereochemical configurations, primarily with -RS-RS-RS- (or -SR-SR-SR-) and -RS-RS-SR- (or -SR-SR-RS-) triad (B1167595) arrangements. researchgate.net The average length of these stereoblocks is approximately five monomer units. researchgate.net
Furthermore, NMR studies, in conjunction with the analysis of dimer and trimer fractions, have provided definitive proof of the polymerization mechanism. researchgate.netacs.org The data confirms that the ring-opening of the epoxide occurs with an inversion of configuration at the carbon atom where the nucleophilic attack takes place. researchgate.netacs.org
Table 1: ¹³C NMR Analysis of Poly(this compound) Microstructure
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Dominant Triad Arrangements | -RS-RS-RS- and -RS-RS-SR- | Indicates a stereoblock structure rather than a purely isotactic or syndiotactic polymer. | researchgate.net |
| Polymer Tacticity | Meso-disyndiotactic (largely) | Describes the specific alternating stereochemistry along the polymer chain. | scispace.com |
| Ring-Opening Mechanism | Inversion of configuration at the ring-opening carbon. | Confirms a key mechanistic aspect of the cationic polymerization of epoxides. | researchgate.netacs.org |
| Average Stereoblock Length | Approximately five monomer units. | Quantifies the length of the repeating stereochemical sequences. | researchgate.net |
Mass Spectrometry for Reaction Product Identification and Quantification
Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and quantification of this compound and its related reaction products. This method is used to confirm the identity of epoxides formed during chemical reactions, such as the oxidation of chlorinated butenes. nih.govpsu.edu
In a typical GC-MS analysis, the sample mixture is first separated by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the resulting fragments are detected based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a molecular fingerprint, which can be compared to spectral libraries or known standards for positive identification. nemi.gov This technique is crucial for identifying byproducts in the synthesis of the monomer or for detecting trace amounts of unreacted monomer in polymerization products. While specific mass spectral data for this compound is not detailed in the provided search results, the analytical approach is standard for chlorinated epoxides. nih.govpsu.edu
Table 2: Illustrative GC-MS Parameters for Chlorinated Epoxide Analysis
| Parameter | Typical Value/Setting | Purpose | Reference |
|---|---|---|---|
| Ionization Mode | Electron Ionization (EI) | Standard method for creating reproducible fragmentation patterns for library matching. | nist.gov |
| Mass Analyzer | Quadrupole | Commonly used for its robustness and rapid scanning capabilities. | csic.es |
| Scan Range | e.g., m/z 35-300 | Covers the expected molecular ion and fragment masses of the target analyte and related compounds. | csic.es |
| Identification Method | Comparison of retention time and mass spectrum with standards or libraries (e.g., NIST). | Provides confident identification of the analyte. | nemi.gov |
Chromatographic Separations for Purity and Molecular Weight Distribution Analysis (e.g., GC, GPC)
Chromatographic techniques are fundamental for assessing the purity of the this compound monomer and for characterizing the molecular weight of its polymers.
Gas Chromatography (GC) is the method of choice for determining the purity of the volatile monomer. escholarship.orgnih.gov A sample is injected into the GC, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to exit the column, its retention time, is a characteristic identifier. By calibrating with a pure standard, the percentage purity of a sample can be accurately determined. GC can effectively separate the monomer from residual solvents, starting materials, and byproducts of its synthesis. nih.gov
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the standard technique for analyzing the molecular weight and molecular weight distribution of the resulting polymers. lcms.cz In GPC, a polymer solution is passed through a column packed with porous gel beads. google.com Larger polymer molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents and have a longer path, eluting later. By calibrating the column with polymer standards of known molecular weights, a calibration curve is generated that allows for the determination of key parameters for an unknown sample. lcms.cz These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. lcms.cz
Table 3: Key Polymer Characteristics Determined by GPC
| Parameter | Abbreviation | Description | Reference |
|---|---|---|---|
| Peak Molecular Weight | Mp | The molecular weight at the highest point of the elution curve. | lcms.cz |
| Number-Average Molecular Weight | Mn | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | lcms.cz |
| Weight-Average Molecular Weight | Mw | An average that gives more weight to larger molecules than smaller ones. | lcms.cz |
| Polydispersity Index | PDI | Calculated as Mw/Mn, it is a measure of the non-uniformity of molecular weights in a polymer sample. A value of 1.0 indicates a monodisperse sample. | lcms.cz |
X-ray Diffraction for Crystalline Structure Determination of Polymers
X-ray Diffraction (XRD) is a critical technique for investigating the solid-state structure of polymers, specifically for determining their degree of crystallinity. acs.org For polymers derived from this compound, XRD has been used to confirm their crystalline nature. scispace.com
In an XRD experiment, a beam of X-rays is directed at the polymer sample. The X-rays are diffracted by the crystalline domains within the material, where the polymer chains are arranged in a regular, repeating lattice. The angles and intensities of the diffracted beams are recorded, producing a diffraction pattern. Sharp, well-defined peaks in the pattern are indicative of crystalline material, whereas broad, diffuse halos suggest an amorphous structure.
Studies have shown that the polymer obtained from this compound is crystalline and has a unique X-ray pattern that is distinct from the polymer synthesized from the cis-isomer. scispace.com This difference in the diffraction pattern reflects the different underlying stereochemical microstructures of the polymer chains. The crystalline nature of poly(this compound) is associated with important physical properties, including its melting point (Tm), which for one preparation was found to be around 100 °C. acs.org
Table 4: Properties of Polymers from Dichloro-2,3-epoxybutane Isomers
| Monomer Isomer | Resulting Polymer Nature | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | Crystalline | Exhibits a unique X-ray diffraction pattern, indicating an ordered chain structure. | scispace.com |
| cis-1,4-Dichloro-2,3-epoxybutane (B1656127) | Crystalline | Also crystalline, but with a different X-ray pattern and a higher melting point (235 °C). | scispace.com |
Role in Polymer Science and Advanced Materials Development
Synthesis of Novel Chlorinated Polyethers from Dichloroepoxybutane Isomers
A notable achievement in polymer science has been the synthesis of a new family of chlorinated polyethers through the ring-opening polymerization of 1,4-dichloro-2,3-epoxybutane isomers. scispace.comiupac.orgiupac.org This process, typically a cationic polymerization, can be initiated using catalysts such as a triisobutylaluminium-water system (iBu3Al–H2O) at low temperatures like -78°C. scispace.comresearchgate.net
Both the cis (CD) and trans (TD) isomers of 1,4-dichloro-2,3-epoxybutane can be polymerized. scispace.com The polymerization of the cis-isomer is particularly noteworthy as it yields a crystalline, racemic diisotactic polymer with a high molecular weight in a nearly quantitative yield. scispace.comresearchgate.net While the trans-isomer also polymerizes, the resulting polymer has different properties, and the polymer derived from the cis-isomer has demonstrated a more compelling combination of characteristics for material applications. scispace.com The polymerization is thought to proceed via a cationic mechanism, where the catalyst facilitates the opening of the highly reactive epoxide ring, leading to chain formation. scispace.comacs.org The reaction results in polyethers containing approximately 50% chlorine by weight, a feature that significantly influences their properties. scispace.comresearchgate.net
Structure-Property Relationships in Poly(1,4-dichloro-2,3-epoxybutane)s
The properties of poly(1,4-dichloro-2,3-epoxybutane) are intrinsically linked to its molecular structure, which is determined by the stereochemistry of the monomer and the polymerization process. scispace.com
The polymer derived from the cis-isomer, in particular, exhibits a unique and desirable set of properties. It is a high-melting-point crystalline solid with excellent thermal stability. scispace.comresearchgate.net This high performance is a direct result of its highly stereoregular diisotactic structure. scispace.com
Key Properties of Poly(cis-1,4-dichloro-2,3-epoxybutane):
| Property | Value/Description | Citation |
|---|---|---|
| Melting Point (Tm) | 235°C | scispace.comresearchgate.net |
| Glass Transition (Tg) | 95°C | scispace.comresearchgate.net |
| Thermal Stability | Can be melt-processed up to 270°C; unusually stable to heat and light | scispace.comresearchgate.net |
| Flame Resistance | High | scispace.comresearchgate.net |
| Barrier Properties | Good barrier against air and water | scispace.comresearchgate.net |
| Electrical Properties | Good | scispace.comresearchgate.net |
The high chlorine content contributes significantly to the polymer's flame resistance and thermal stability, making it superior to many other commercial chlorine-containing polymers like poly(vinyl chloride). scispace.com
The molecular weight and its distribution are critical parameters that influence the macroscopic properties of polymers, including poly(1,4-dichloro-2,3-epoxybutane). acs.orgbapolymers.com As with most polymers, higher molecular weight in poly(1,4-dichloro-2,3-epoxybutane) generally leads to enhanced mechanical properties.
Impact Resistance : A higher molecular weight increases the degree of chain entanglement. bapolymers.com This means more energy is required to break the polymer bonds, thus improving impact resistance. bapolymers.com The inherently poor impact strength of poly(1,4-dichloro-2,3-epoxybutane) could potentially be mitigated by synthesizing polymers with very high molecular weights. scispace.com
Chemical Resistance : Longer polymer chains, characteristic of high molecular weight polymers, can enhance chemical resistance as more damage to the main chains is needed before the material's strength is compromised. bapolymers.com
Viscosity : The viscosity of the polymer melt increases with higher molecular weight. bapolymers.com This is a crucial factor for processing, as very long, tangled chains are more difficult to force into a mold. bapolymers.com Therefore, a balance must be struck between achieving desirable mechanical properties and maintaining processability.
Research has been conducted to characterize the molecular weight distribution of poly(1,4-dichloro-2,3-epoxybutane), which is essential for controlling its final properties and optimizing its performance for specific applications. acs.org
The performance of poly(1,4-dichloro-2,3-epoxybutane) is directly correlated with its polymer architecture (the arrangement of monomer units) and morphology (the large-scale ordering of polymer chains).
The polymerization of cis-1,4-dichloro-2,3-epoxybutane (B1656127) results in a racemic diisotactic polymer, meaning it is composed of equal amounts of polymer chains with two different, but regular, stereochemical configurations. scispace.comresearchgate.net This specific, highly ordered architecture allows the polymer chains to pack efficiently, leading to a crystalline morphology. scispace.com A key architectural feature is the helical conformation of the polymer chain, which is believed to persist even in the molten state and in solution. scispace.com This stable conformation influences the polymer's crystallization behavior and its high glass transition temperature. scispace.com
In contrast, polymerization of the trans-isomer or less stereoregular polymerization conditions can lead to polymers with different architectures, such as atactic (random) or syndiotactic arrangements. acs.org For instance, studies have shown that crystalline poly(trans-1,4-dichloro-2,3-epoxybutane) consists of stereoblocks with specific repeating triad (B1167595) arrangements. researchgate.net These different architectures result in amorphous or semi-crystalline morphologies with distinct properties, such as lower melting points and different mechanical strengths, compared to the highly crystalline polymer from the cis-isomer. acs.org This demonstrates the critical role of controlling polymer architecture to achieve desired performance characteristics. The study of how polymer architecture influences properties is a key aspect of modern materials science. tue.nlnih.gov
Research into High-Performance Polymer Design and Functionality
Research into poly(1,4-dichloro-2,3-epoxybutane) is a prime example of high-performance polymer design, where specific molecular structures are created to achieve superior functionality. The combination of high thermal stability, a high melting point, and inherent flame resistance makes this polymer a candidate for demanding applications. scispace.comresearchgate.net
The primary design goal has been to leverage the polymer's high chlorine content and stereoregular structure. This has led to a material with potential applications as:
Flame-resistant plastics scispace.com
High-performance fibers scispace.com
Specialty films and coatings scispace.com
A significant advantage in its design is the use of low-cost and readily available raw materials: chlorine, butadiene, and oxygen. scispace.comresearchgate.net This economic factor is a strong driver for its potential commercial development. scispace.com
Current and future research focuses on overcoming the material's main deficiency: its poor impact strength. scispace.comresearchgate.net Strategies being explored include mechanical orientation of the polymer chains in fibers and films, as well as copolymerization with other monomers to introduce more flexible segments into the polymer backbone. scispace.com This research highlights the ongoing effort to fine-tune the polymer's properties, balancing its strengths with its weaknesses to design functional materials for advanced applications. eneos-materials.com
Environmental Transformation and Degradation Pathways of Epoxide Analogues
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Abiotic degradation involves chemical transformation without the involvement of living organisms. For trans-1,4-dichloro-2,3-epoxybutane, the primary abiotic pathways are hydrolysis in water and photo-oxidation in the atmosphere.
In aquatic environments, the epoxide ring of the molecule is susceptible to hydrolysis. This reaction involves the addition of a water molecule across the three-membered ring, cleaving it to form the corresponding diol, 1,4-dichloro-2,3-butanediol. The rate of this hydrolysis can be influenced by pH, with catalysis occurring under both acidic and basic conditions. While specific kinetic data for this compound is limited, chlorinated epoxides are generally recognized as reactive, and this hydrolysis is considered a significant degradation pathway in water. mdpi.comscience.gov
In the atmosphere, the dominant degradation mechanism for organic compounds like this compound is reaction with photochemically generated hydroxyl (•OH) radicals. The precursor to this epoxide, chloroprene (B89495) (2-chloro-1,3-butadiene), is known to be metabolized via epoxidation, and its subsequent atmospheric reactions are of considerable interest. oup.comoup.com The hydroxyl radical can abstract a hydrogen atom from the carbon backbone or add to the epoxide ring, initiating a series of oxidative reactions. These processes lead to the breakdown of the parent molecule into smaller, often more oxidized and less toxic compounds such as aldehydes and carboxylic acids.
| Degradation Pathway | Environment | Primary Mechanism | Expected Products |
| Hydrolysis | Aquatic | Nucleophilic attack by water on the epoxide ring | 1,4-dichloro-2,3-butanediol |
| Photo-oxidation | Atmospheric | Reaction with hydroxyl (•OH) radicals | Smaller oxygenated fragments |
Biotic Transformation by Microorganisms
Microorganisms play a vital role in the environmental degradation of many synthetic chemicals, including chlorinated compounds. The transformation of this compound is expected to proceed through enzymatic pathways common for xenobiotic epoxides.
Enzymatic Biotransformation (e.g., by Epoxide Hydrolases and Glutathione (B108866) S-Transferases)
Two major enzyme families are critical for the detoxification and metabolism of epoxides: epoxide hydrolases and glutathione S-transferases.
Epoxide Hydrolases (EHs): These enzymes (EC 3.3.2.9 and 3.3.2.10) catalyze the same reaction as abiotic hydrolysis—the addition of water to the epoxide ring to form a vicinal diol—but at a significantly accelerated rate. This enzymatic hydration is a crucial detoxification step, as it converts the reactive, electrophilic epoxide into a more stable and water-soluble diol, which can be more readily metabolized or excreted by the organism. oup.comnih.gov The metabolism of the precursor, chloroprene, is thought to involve detoxification by epoxide hydrolase. oup.com
Glutathione S-Transferases (GSTs): GSTs (EC 2.5.1.18) are a diverse family of enzymes that catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to electrophilic substrates. The nucleophilic sulfur atom of the glutathione molecule attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a stable, water-soluble glutathione conjugate. This pathway is a well-established mechanism for the detoxification of various epoxides. nih.gov Studies on chloroprene metabolism have shown that it leads to the depletion of hepatic glutathione and an increase in urinary thioether excretion, which strongly supports the involvement of GST-mediated conjugation in its detoxification. oup.com
Microbial Metabolism of Related Chlorinated Aliphatics
The biodegradation of structurally similar compounds provides valuable insight into the likely metabolic fate of this compound. The structurally related compound, 1,4-dichlorobutane, is a chloroalkane that has been studied for its biodegradability. Microorganisms capable of utilizing such compounds often possess dehalogenase enzymes, which are capable of cleaving carbon-halogen bonds.
The degradation of chlorinated olefins, such as the precursors to this epoxide, can be initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen atoms and can lead to the formation of chlorinated epoxides as metabolic intermediates. nih.gov These microbially generated epoxides are then subject to the enzymatic degradation pathways described above, namely hydrolysis by EHs or conjugation by GSTs. Therefore, soil and aquatic microorganisms are expected to be capable of degrading this compound, treating it as an intermediate in the breakdown of more complex chlorinated hydrocarbons. google.com
Methodologies for Environmental Monitoring and Analytical Challenges
The detection and quantification of this compound in environmental samples like air, water, and soil require sensitive and specific analytical methods. The compound's reactivity and volatility present significant challenges.
The primary analytical technique for volatile organochlorine compounds is Gas Chromatography (GC) . For enhanced sensitivity to halogenated compounds, an Electron Capture Detector (ECD) is often used. For definitive identification and confirmation, GC coupled with Mass Spectrometry (GC-MS) is the preferred method. mdpi.comresearchgate.net
Sample Preparation:
Water: For aqueous samples, common preparation techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analyte. Given its volatility, headspace analysis or purge-and-trap techniques are also highly suitable.
Air: Atmospheric samples are typically collected by drawing a known volume of air through a sorbent tube, which traps the compound for later thermal desorption and analysis. researchgate.net
Analytical Challenges:
Reactivity: As a reactive epoxide, this compound can be prone to degradation or transformation during sample collection, storage, and analysis. It can react with active sites in the GC inlet or column, leading to poor chromatography and inaccurate quantification. nih.gov
Co-elution: Environmental samples are complex mixtures. Other compounds may have similar retention times to the target analyte, necessitating high-resolution chromatography or the use of MS for selective detection.
Matrix Effects: Components of the sample matrix (e.g., humic acids in water, organic matter in soil) can interfere with extraction and analysis, often requiring extensive cleanup steps.
Standard Availability: Accurate quantification relies on the availability of high-purity, certified analytical standards of the specific trans-isomer.
Q & A
Q. What synthesis methods are optimal for producing high-purity trans-1,4-Dichloro-2,3-epoxybutane (TD) for polymerization studies?
TD is synthesized via peracetic acid epoxidation of trans-1,4-dichloro-2-butene. Key steps include:
- Reaction conditions : Use stoichiometric peracetic acid (generated by air oxidation of acetaldehyde) under controlled temperatures (30–50°C) to minimize side reactions .
- Purification : Distillation separates TD from cis-isomers and unreacted precursors due to differing boiling points .
- Validation : Confirm purity via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can the structural and electronic properties of TD be experimentally characterized?
- Crystallography : Single-crystal X-ray diffraction resolves helical chain conformations in TD-derived polymers .
- Spectroscopy : Infrared (IR) spectroscopy identifies epoxy and C-Cl vibrational modes (~850–1250 cm⁻¹) .
- Thermal analysis : Differential scanning calorimetry (DSC) measures glass transition (Tg ≈ 95°C) and melting points (Tm ≈ 235°C) .
Advanced Research Questions
Q. What mechanistic insights explain the stereoregular polymerization of TD into diisotactic polymers?
TD undergoes cationic ring-opening polymerization using iBu-Al-0.7H₂O catalysts at 150°C. Key factors include:
- Catalyst design : Aluminum-based catalysts stabilize oxonium ion intermediates, enabling controlled chain propagation .
- Steric effects : The trans-configuration of TD favors racemic diisotactic structures, confirmed by X-ray diffraction .
- Kinetic studies : Monitor molecular weight distribution via gel permeation chromatography (GPC) to optimize reaction time and temperature .
Q. How can contradictions in isomerization equilibrium data (e.g., cis/trans ratios) be resolved during TD synthesis?
- Equilibrium analysis : Thermodynamic studies show isomerization occurs via acid-catalyzed pathways. Use NMR to track isomer ratios under varying temperatures and catalysts .
- Reaction quenching : Rapid cooling post-epoxidation minimizes equilibration between cis- and trans-isomers .
- Computational modeling : Density functional theory (DFT) predicts activation barriers for isomer interconversion .
Q. What experimental strategies assess the thermodynamic stability of TD and its derivatives?
- Calorimetry : Measure enthalpy of combustion (ΔHc) to determine formation energies .
- Degradation studies : Thermogravimetric analysis (TGA) reveals thermal decomposition thresholds (>270°C for TD polymers) .
- Isothermal aging : Expose samples to UV light and monitor chlorine loss via elemental analysis to evaluate photostability .
Q. How do safety protocols for handling TD align with its reactivity and toxicity profile?
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .
- First aid : Immediate oxygen therapy and anti-seizure medications are critical for alkyl ether exposure .
- Waste management : Neutralize residual epoxides with alkaline solutions (e.g., sodium bicarbonate) before disposal .
Methodological Challenges and Solutions
Q. What techniques optimize the crystallinity of TD-based polymers for high-performance applications?
- Melt processing : Annealing at 200–220°C enhances crystallinity, improving barrier properties (e.g., oxygen permeability <0.1 cm³·mm/m²·day) .
- Orientation : Uniaxial stretching aligns polymer chains, increasing tensile strength (≈50 MPa) and impact resistance .
- Additives : Incorporate plasticizers (e.g., phthalates) to reduce brittleness without compromising flame retardancy .
Q. How can contradictions between computational predictions and experimental polymer properties be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
